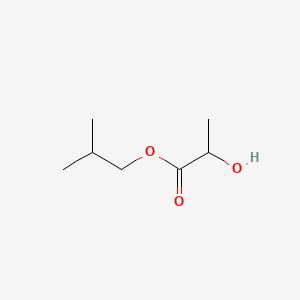

Isobutyl lactate

Cat. No. B1209879

Key on ui cas rn:

585-24-0

M. Wt: 146.18 g/mol

InChI Key: WBPAQKQBUKYCJS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05210296

Procedure details

The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.

[Compound]

Name

[ 71/30176 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

1-butanol water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH2:8][CH2:9]C)(=[O:5])[CH:2]([CH3:4])[OH:3].[C:11](O)(=O)C(C)O.C(O)CCC>Cl.O.C(O)CCC>[C:1]([O:6][CH2:7][CH:8]([CH3:9])[CH3:11])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)OCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)OCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Six

[Compound]

|

Name

|

[ 71/30176 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)OCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

1-butanol water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O.C(CCC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

its preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 117° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

by extraction of

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

by extraction of

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then distilled in vacuum 80° C./25 mbar

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)OCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05210296

Procedure details

The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.

[Compound]

Name

[ 71/30176 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

1-butanol water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH2:8][CH2:9]C)(=[O:5])[CH:2]([CH3:4])[OH:3].[C:11](O)(=O)C(C)O.C(O)CCC>Cl.O.C(O)CCC>[C:1]([O:6][CH2:7][CH:8]([CH3:9])[CH3:11])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)OCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)OCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Six

[Compound]

|

Name

|

[ 71/30176 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)OCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

1-butanol water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O.C(CCC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

its preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 117° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

by extraction of

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

by extraction of

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then distilled in vacuum 80° C./25 mbar

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)OCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |